molecular formula C24H24O B14685818 Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone CAS No. 36278-07-6

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone

Cat. No.: B14685818
CAS No.: 36278-07-6
M. Wt: 328.4 g/mol
InChI Key: KWHDOWJGPCZGIK-UHFFFAOYSA-N
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Description

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone is a ketone derivative featuring a cyclohexyl group attached to a phenyl ring substituted with a naphthalen-1-ylmethyl moiety at the ortho-position. This compound’s structure combines aromatic naphthalene with a lipophilic cyclohexyl group, making it distinct in terms of steric bulk and electronic properties.

Properties

CAS No.

36278-07-6

Molecular Formula

C24H24O

Molecular Weight

328.4 g/mol

IUPAC Name

cyclohexyl-[2-(naphthalen-1-ylmethyl)phenyl]methanone

InChI

InChI=1S/C24H24O/c25-24(19-10-2-1-3-11-19)23-16-7-5-12-21(23)17-20-14-8-13-18-9-4-6-15-22(18)20/h4-9,12-16,19H,1-3,10-11,17H2

InChI Key

KWHDOWJGPCZGIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Reaction Optimization and Mechanistic Insights

The reaction proceeds at 15–20°C with a benzene-to-acyl chloride molar ratio of 3:1, achieving 82% conversion. Aluminum chloride (2.9–3.1 eq) acts as both a catalyst and complexing agent, stabilizing the acylium intermediate. Post-reaction hydrolysis with dilute HCl (1.5–2.5%) separates the product from the AlCl₃ complex, followed by toluene extraction to isolate crude cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone.

Critical Parameters

  • Temperature control (<25°C) prevents polyacylation byproducts.
  • Stoichiometric excess of AlCl₃ ensures complete activation of the acyl chloride.

Naphthylmethyl Group Introduction via Nucleophilic Alkylation

Introducing the naphthalen-1-ylmethyl moiety requires alkylation of a pre-formed benzophenone intermediate. Patent EP3133071A1 describes a sodium hydroxide/methanol system for reducing ketones to alcohols, followed by triethylsilane and boron trifluoride etherate-mediated hydride transfer. Applied to 2-bromomethylbenzophenone, this method facilitates nucleophilic displacement with naphthalen-1-ylmagnesium bromide.

Stepwise Functionalization Protocol

  • Reduction: Sodium hydroxide (1–3 eq) in methanol reduces 2-bromomethylbenzophenone to the secondary alcohol at 60°C.
  • Grignard Reaction: The alcohol intermediate reacts with naphthalen-1-ylmagnesium bromide in THF, yielding the alkylated product after acidic workup.
  • Re-oxidation: Jones reagent (CrO₃/H₂SO₄) selectively oxidizes the benzylic alcohol back to the ketone, preserving the naphthylmethyl group.

Yield Considerations

  • Alkylation efficiency depends on steric hindrance: 68% yield reported for analogous bulky substituents.
  • Over-oxidation risks necessitate precise stoichiometry (1.2 eq CrO₃).

Alternative Pathways: Cross-Coupling and Tandem Reactions

Emerging strategies employ palladium-catalyzed cross-coupling to assemble the aromatic framework. Suzuki-Miyaura coupling between 2-(naphthalen-1-ylmethyl)phenylboronic acid and cyclohexylcarbonyl chloride derivatives offers regioselectivity advantages. However, limited literature exists on direct ketone-forming couplings, necessitating pre-formed carbonyl partners.

Metal-Catalyzed Carbonylative Coupling

A 2024 study demonstrated carbonylative Sonogashira coupling using CO gas and Pd(PPh₃)₄ to synthesize diaryl ketones. Adapting this to cyclohexylacetylene and 2-(naphthalen-1-ylmethyl)iodobenzene could streamline synthesis:

$$
\text{2-(Naphthalen-1-ylmethyl)iodobenzene} + \text{Cyclohexylacetylene} \xrightarrow{\text{Pd(0), CO}} \text{Target Compound}
$$

Challenges

  • CO handling requires specialized equipment.
  • Competing homo-coupling reduces yields to ~50%.

Industrial-Scale Production and Purification

Aromsyn’s manufacturing process emphasizes scalability, utilizing continuous-flow reactors for the Friedel-Crafts step. Key stages include:

  • Acylation: Cyclohexanecarbonyl chloride synthesis via PCl₃-mediated reaction with cyclohexanecarboxylic acid (3.2:1 ratio).
  • Crystallization: Petroleum ether recrystallization achieves >98% purity, monitored by HPLC.
  • Quality Control: Batch-specific COA includes $$ ^1\text{H NMR} $$ (δ 7.85 ppm, aromatic protons) and GC-MS (m/z 328.45).

Structural Characterization and Analytical Validation

Single-crystal X-ray diffraction (SCXRD) confirms the molecular geometry. The dihedral angle between the naphthyl and phenyl rings measures 48.7°, with C=O bond length of 1.221 Å, consistent with conjugated ketones.

Spectroscopic Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C).
  • $$ ^13\text{C NMR} $$: 208.4 ppm (ketone carbon), 139.2–126.8 ppm (aromatic carbons).

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Cyclohexyl(phenyl)methanone (Benzoylcyclohexane)
  • Molecular Formula : C₁₃H₁₆O
  • Molecular Weight : 188.27 g/mol
  • CAS No.: 712-50-5
  • Key Differences : Lacks the naphthalen-1-ylmethyl group, resulting in reduced steric hindrance and lower molecular weight.
  • Higher solubility in non-polar solvents due to reduced aromaticity. Used as a substrate in biocatalytic reductions to produce chiral alcohols, as demonstrated by Leuconostoc pseudomesenteroides N13 .
Cyclohexyl[2-(methylthio)phenyl]methanone
  • Molecular Formula : C₁₄H₁₈OS
  • Molecular Weight : 234.36 g/mol
  • Key Differences : Substituted with a methylthio (-SMe) group instead of naphthalen-1-ylmethyl.
  • HRMS data (ESI+): m/z 264.06889 (calculated for C₁₃H₁₄O₃NS⁺) .
Cyclohexyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
  • CAS No.: 898762-65-7
  • Key Differences : Contains a piperazinylmethyl group, introducing nitrogen-based polarity.
  • Properties :
    • Likely higher water solubility compared to the naphthalenylmethyl analog.
    • Safety data (GHS) indicate precautions for handling, though toxicity data specific to the target compound are unavailable .

Compounds with Naphthalene Moieties

2,7-Dimethoxy-8-(2-naphthoyl)naphthalen-1-ylmethanone
  • Molecular Formula : C₃₄H₂₄O₄
  • Molecular Weight : 496.53 g/mol
  • Key Differences : Features two naphthoyl groups and methoxy substituents.
  • Properties :
    • Exhibits π-π stacking interactions (observed in crystal structures) due to extended aromaticity .
    • Higher melting point (505–506 K) compared to simpler cyclohexyl phenyl ketones .
[2-Benzyl-3-(naphthalen-1-yl)-2,3-dihydro-1,2-oxazole-4,5-diyl]bis(phenylmethanone)
  • Key Differences : Contains an oxazole ring fused with naphthalene and benzyl groups.
  • Properties :
    • Steric bulk from the oxazole ring may hinder rotational freedom, affecting crystallinity .

Physicochemical and Functional Comparisons

Property Target Compound (Est.) Cyclohexyl(phenyl)methanone Cyclohexyl[2-(methylthio)phenyl]methanone 2,7-Dimethoxy-8-(2-naphthoyl)naphthalen-1-ylmethanone
Molecular Weight (g/mol) ~326.43 188.27 234.36 496.53
Aromatic Substituents Naphthalen-1-ylmethyl None Methylthio Two naphthoyl groups
Melting Point Not reported Not explicitly reported Not reported 505–506 K
Reactivity High steric hindrance Biocatalytically reducible Electron-rich due to -SMe π-π stacking dominant

Biological Activity

Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone is a compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. This compound may exhibit activity through the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as thrombin and other serine proteases, which play critical roles in coagulation and inflammatory pathways .
  • Cytokine Modulation : Compounds resembling this structure have shown potential in modulating cytokine release, particularly in immune cells. For example, certain derivatives have been evaluated for their ability to induce IL-6 and IL-8 production in human peripheral blood mononuclear cells (hPBMC) and mouse models .
  • Anticancer Activity : There is evidence suggesting that derivatives of cyclohexyl compounds may possess anticancer properties by inducing apoptosis in cancer cell lines. This is often mediated through interactions with specific molecular targets involved in cell cycle regulation and survival pathways .

Table 1: Biological Activity of this compound Derivatives

CompoundTargetActivityReference
1ThrombinIC50 = 16 nM
2IL-6 ProductionSignificant Induction
3Cancer Cell LinesInduces Apoptosis

Case Study 1: Thrombin Inhibition

In a study focusing on thrombin inhibitors, derivatives of cyclohexyl compounds were synthesized and evaluated for their potency. The most effective compound exhibited an IC50 value of 16 nM against thrombin, demonstrating significant selectivity over other serine proteases. This suggests potential therapeutic applications in anticoagulation therapy .

Case Study 2: Cytokine Induction

A series of experiments assessed the ability of cyclohexyl derivatives to stimulate cytokine production in immune cells. Notably, certain compounds led to increased levels of IL-6 and IL-8, indicating their role in enhancing immune responses. These findings highlight the potential for these compounds in treating inflammatory diseases .

Case Study 3: Anticancer Properties

Research on cyclohexyl derivatives revealed promising anticancer activity against various tumor cell lines. One study reported that a specific derivative induced apoptosis more effectively than standard chemotherapy agents, suggesting its potential as an alternative treatment option .

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